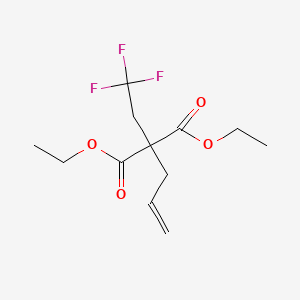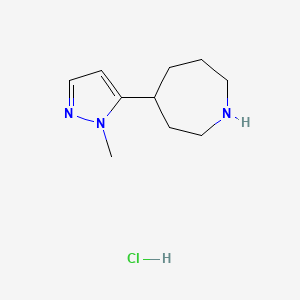
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride is a heterocyclic organic compound with the molecular formula C10H18ClN3 and a molecular weight of 215.7 g/mol. This compound has shown promising results in various scientific experiments and has gained significant attention in research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . One common method includes the reaction of 1-methyl-1H-pyrazole with azepane in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or azepane moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
科学研究应用
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antileishmanial and antimalarial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with biological macromolecules, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate different biological processes.
相似化合物的比较
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride.
Azepane: Another precursor used in the synthesis of the compound.
Hydrazine derivatives: Used in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and an azepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H18ClN3 |
|---|---|
分子量 |
215.72 g/mol |
IUPAC 名称 |
4-(2-methylpyrazol-3-yl)azepane;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-13-10(5-8-12-13)9-3-2-6-11-7-4-9;/h5,8-9,11H,2-4,6-7H2,1H3;1H |
InChI 键 |
UIFARYTXMLADNY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C2CCCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


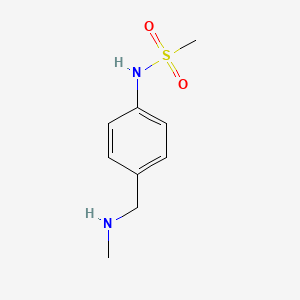
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
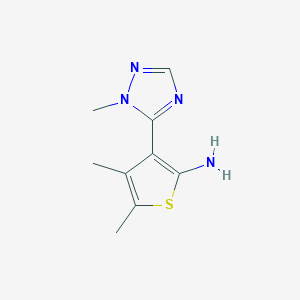
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)


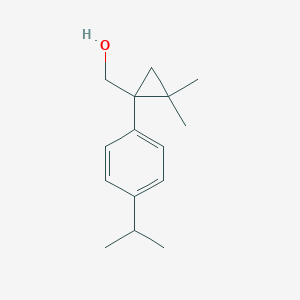
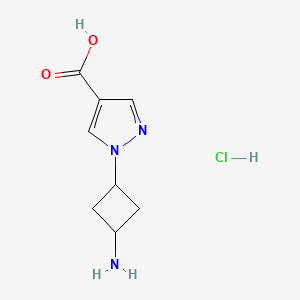
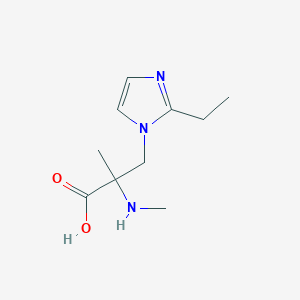
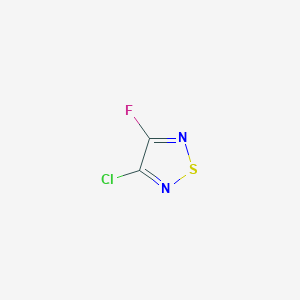

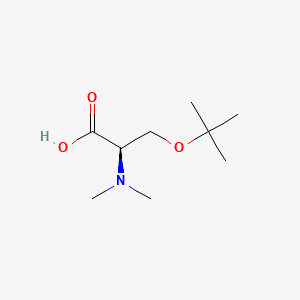
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
